Mass Spectrometric Differentiation: Baseline Resolution of cis-Hydroxy Perhexiline-d11 from the Native Analyte
The fundamental advantage of cis-hydroxy perhexiline-d11 over its non-deuterated form is the +11 Da mass shift, which ensures complete separation in the mass spectrometer's first quadrupole. This prevents isotopic cross-talk, where the internal standard's natural abundance isotopes overlap with the analyte's mass window . The calculated mass difference between the monoisotopic [M+H]+ ion of cis-hydroxy perhexiline (m/z 294.3) and cis-hydroxy perhexiline-d11 (m/z 305.3) is +11 Da, which is well above the typical >3 Da threshold required for reliable LC-MS/MS quantitation [1].
| Evidence Dimension | Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | +11 Da mass shift (m/z 305.3) |
| Comparator Or Baseline | Unlabeled cis-hydroxy perhexiline (m/z 294.3) |
| Quantified Difference | +11 Da |
| Conditions | Calculated based on molecular formulas C19H35NO vs. C19H24D11NO in positive ion mode ESI-MS |
Why This Matters
The >3 Da mass difference prevents spectral overlap and ensures the internal standard signal is specific and does not contribute to the analyte's quantitation channel, which is a prerequisite for accurate and precise bioanalysis.
- [1] US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. View Source
